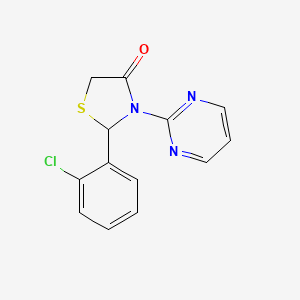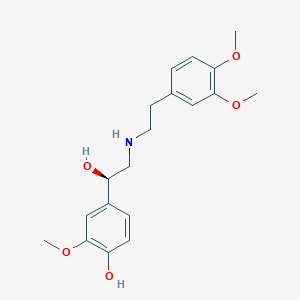
1H-Indazol-3-amine, 1-(3-(4-chloro-1-piperidinyl)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indazol-3-amine, 1-(3-(4-chloro-1-piperidinyl)propyl)-: is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazol-3-amine, 1-(3-(4-chloro-1-piperidinyl)propyl)- typically involves the formation of the indazole core followed by the introduction of the piperidinyl and chloro substituents. One common method involves the cyclization of appropriate precursors under specific conditions to form the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of catalysts and specific reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 1H-Indazol-3-amine, 1-(3-(4-chloro-1-piperidinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
Chemistry: In chemistry, 1H-Indazol-3-amine, 1-(3-(4-chloro-1-piperidinyl)propyl)- is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it a valuable candidate for drug discovery and development .
Medicine: In medicine, this compound is being explored for its potential therapeutic effects. Studies have indicated its efficacy in targeting specific pathways involved in diseases such as cancer and neurological disorders .
Industry: Industrially, 1H-Indazol-3-amine, 1-(3-(4-chloro-1-piperidinyl)propyl)- is used in the production of various materials and chemicals. Its versatility and reactivity make it suitable for a wide range of industrial applications .
作用機序
The mechanism of action of 1H-Indazol-3-amine, 1-(3-(4-chloro-1-piperidinyl)propyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain kinases involved in cell proliferation, making it a potential anticancer agent .
類似化合物との比較
- 4-Chloro-1-ethyl-1H-indazol-3-amine
- 7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine
- 3-Amino-4-chloro-1H-indazole
Comparison: Compared to these similar compounds, 1H-Indazol-3-amine, 1-(3-(4-chloro-1-piperidinyl)propyl)- stands out due to its unique piperidinyl substituent, which enhances its biological activity and specificity. This structural feature allows for more targeted interactions with biological molecules, potentially leading to more effective therapeutic applications .
特性
CAS番号 |
88837-38-1 |
|---|---|
分子式 |
C15H21ClN4 |
分子量 |
292.81 g/mol |
IUPAC名 |
1-[3-(4-chloropiperidin-1-yl)propyl]indazol-3-amine |
InChI |
InChI=1S/C15H21ClN4/c16-12-6-10-19(11-7-12)8-3-9-20-14-5-2-1-4-13(14)15(17)18-20/h1-2,4-5,12H,3,6-11H2,(H2,17,18) |
InChIキー |
FWDIFFOENBPXBC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1Cl)CCCN2C3=CC=CC=C3C(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


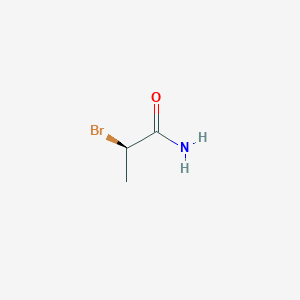
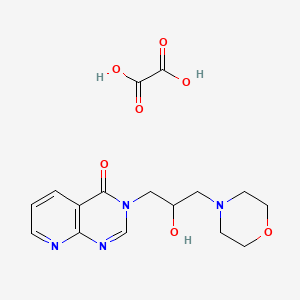
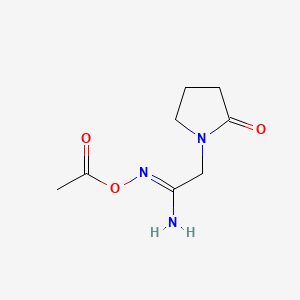
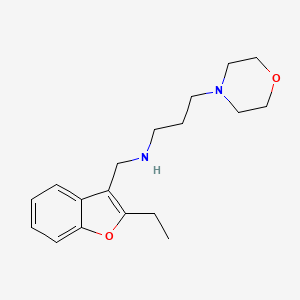
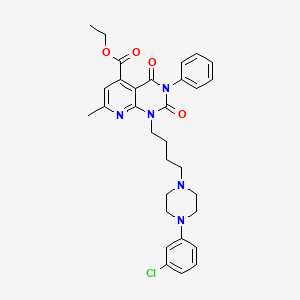
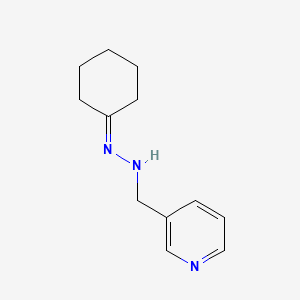
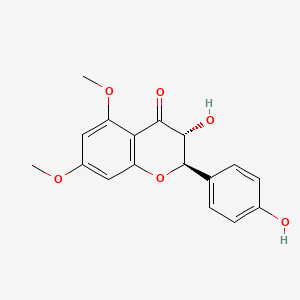
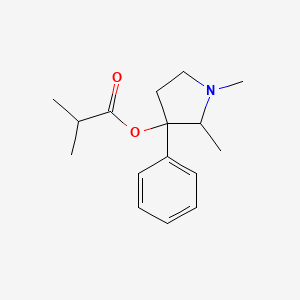
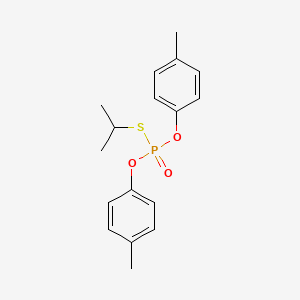
![3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12734569.png)


